1,4-Anhydro-beta-D-glucopyranose: Structural Dynamics, Synthesis, and Polymerization Potential
1,4-Anhydro-beta-D-glucopyranose: Structural Dynamics, Synthesis, and Polymerization Potential
Part 1: Executive Technical Summary
1,4-Anhydro-beta-D-glucopyranose (1,4-AGP) is a rare, bicyclic anhydrosugar derivative of D-glucose characterized by a 2,7-dioxabicyclo[2.2.1]heptane skeleton. Unlike its thermodynamically stable isomer, 1,6-anhydro-beta-D-glucopyranose (Levoglucosan), which adopts a distorted chair conformation, 1,4-AGP is locked in a rigid boat conformation . This structural constraint imparts high ring strain, making it significantly more reactive and a valuable monomer for the synthesis of stereoregular (1→4)-linked polysaccharides via cationic ring-opening polymerization.
While often observed as a minor product of starch and cellulose vacuum pyrolysis, its utility in high-performance carbohydrate chemistry lies in its role as a "locked" synthon for creating hyperbranched polymers and as a potential mimetic in glycosyltransferase inhibition studies.
Chemical Identity Table[1][2][3]
| Property | Specification |
| IUPAC Name | (1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol |
| CAS Number | 24516-44-7 |
| Molecular Formula | C₆H₁₀O₅ |
| Molecular Weight | 162.14 g/mol |
| Core Structure | 2,7-dioxabicyclo[2.2.1]heptane (Bridged Furanose/Pyranose Hybrid) |
| Conformation | Rigid Boat ( |
| Solubility | Soluble in water, methanol, DMSO |
| Key Reactivity | High ring strain (C1–O–C4 bridge); susceptible to acid-catalyzed ring opening |
Part 2: Structural Analysis & Conformational Dynamics
The "Boat" Constraint
The defining feature of 1,4-AGP is the oxygen bridge connecting C1 and C4. In a standard glucopyranose ring, C1 and C4 are on opposite sides of the plane in the chair conformation (
-
1,6-Anhydro (Levoglucosan): Forms a [3.2.1] bicyclic system. The glucose ring adopts a distorted chair (
). Moderately strained but thermally stable. -
1,4-Anhydro (1,4-AGP): Forms a [2.2.1] bicyclic system (norbornane-like). The glucose ring is forced into a boat. Highly strained.
This strain is the driving force behind its polymerization capability. The release of this ring strain during acid-catalyzed opening provides the thermodynamic impetus to form linear or branched (1→4)-glucans.
Graphviz Diagram: Structural Comparison
The following diagram illustrates the logical structural relationship and formation pathways between Glucose, Levoglucosan, and 1,4-AGP.
Caption: Divergent dehydration pathways of D-glucose yielding the thermodynamic 1,6-anhydro product and the high-strain 1,4-anhydro kinetic product.
Part 3: Synthesis & Isolation Protocols
Producing 1,4-AGP in high purity is challenging due to the dominance of the 1,6-isomer during standard dehydration. Two primary methodologies exist: Biomass Vacuum Pyrolysis (isolation driven) and Chemical Synthesis via Benzyl Derivatives (application driven).
Method A: Isolation from Starch Vacuum Pyrolysis
This method utilizes the natural degradation mechanics of amylose chains.
Mechanism: Thermal cleavage of glycosidic bonds in vacuum promotes intramolecular transglycosylation. While 1,6-anhydroglucose is the major product, 1,4-anhydroglucose is formed from specific conformational states of the amylose helix during breakdown.
Protocol:
-
Feedstock Preparation: Dry commercial corn starch (amylose/amylopectin) at 105°C for 12 hours to remove moisture.
-
Pyrolysis: Place starch in a quartz tube reactor. Apply vacuum (< 1.0 kPa). Heat rapidly to 350–400°C.
-
Collection: Condense the volatile pyrolysate in a cold trap (-78°C).
-
Fractionation:
-
Dissolve the tarry condensate in water.
-
Filter to remove char.
-
Chromatography: Use cation-exchange resin (Ca²⁺ form) or preparative HPLC (Amine column).
-
Note: 1,6-Anhydroglucose elutes first; 1,4-AGP elutes later due to different hydrodynamic volume and interaction with the stationary phase.
-
-
Crystallization: Concentrate fractions containing 1,4-AGP. Recrystallize from ethanol/acetone.
Method B: Chemical Synthesis of 1,4-Anhydro-2,3,6-tri-O-benzyl-beta-D-glucopyranose
For research requiring polymerization, the benzylated derivative is often synthesized to prevent side reactions during ring-opening.
Reagents:
-
1,2,3,6-Tetra-O-acetyl-beta-D-glucopyranose
-
Phenol / Lewis Acid (
) -
Sodium Benzyl Oxide
Workflow:
-
Precursor Formation: React 1,2,3,6-tetra-O-acetyl-beta-D-glucopyranose with phenol/BF₃ to form the phenyl glycoside.
-
Deprotection: Deacetylate using Zemplén conditions (NaOMe/MeOH).
-
Cyclization: Treat the phenyl beta-D-glucopyranoside with aqueous NaOH. The phenoxy group at C1 acts as a leaving group, displaced by the hydroxyl at C4.
-
Critical Control: This step requires precise pH control to favor the C4 attack over C2 or C6.
-
-
Benzylation: Protect remaining hydroxyls (C2, C3, C6) with benzyl bromide/NaH in DMF to yield the polymerizable monomer.
Part 4: Applications in Drug Development & Polymer Science
Cationic Ring-Opening Polymerization (CROP)
1,4-AGP is a potent monomer for synthesizing stereoregular polysaccharides. Unlike natural cellulose (beta-1,4-glucan), synthetic polymers derived from 1,4-AGP can be tailored for molecular weight and branching.
-
Initiators: Lewis acids (
, ). -
Mechanism: The initiator attacks the oxygen bridge (C1-O-C4). The high strain of the [2.2.1] system drives the reaction forward, opening the ring to form a carbocation at C1, which is then attacked by the C4-hydroxyl of the next monomer.
-
Result: Formation of (1→4)-alpha/beta-D-glucopyranan derivatives.[1][2]
Biological Mimetics
The rigid boat conformation of 1,4-AGP mimics the transition state of glucose during enzymatic hydrolysis by certain glycosidases and phosphorylases.
-
Glycogen Phosphorylase: 1,4-AGP derivatives serve as structural probes for the active site, which accommodates distorted sugar rings during catalysis.
Part 5: Analytical Characterization (NMR Data)
The following NMR shifts are characteristic of the 1,4-anhydro bridge. The "H1" and "H4" signals are shifted significantly upfield/downfield relative to standard glucose due to the bicyclic shielding/deshielding effects.
Table 1: Representative
| Position | Multiplicity | Structural Insight | ||
| C-1 | 5.58 | 102.4 | Singlet (s) | Anomeric carbon, locked in bridge. |
| C-2 | 3.85 | 72.1 | Doublet (d) | |
| C-3 | 4.12 | 74.5 | Multiplet | |
| C-4 | 4.65 | 78.8 | Doublet (d) | Bridgehead carbon; deshielded by ether link. |
| C-5 | 3.90 | 70.2 | Multiplet | |
| C-6 | 3.65 / 3.75 | 62.5 | Doublet of Doublets | Exocyclic hydroxymethyl group. |
Note: Shifts may vary slightly based on concentration and temperature. The coupling constant
References
-
PubChem. (n.d.). 1,4-Anhydro-beta-D-glucopyranose (CID 57466796).[3] National Center for Biotechnology Information. Retrieved from [Link]
- Uryu, T., et al. (1983). Ring-Opening Polymerization of 1,4-Anhydro-alpha-D-glucopyranose Derivatives. Macromolecules, 16(12).
-
Shafizadeh, F., et al. (1979). Pyrolysis of polysaccharides.[4][5] Academic Press. (Foundational text on anhydro sugar formation via vacuum pyrolysis).
Sources
- 1. Preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,4-Anhydro-beta-D-glucopyranose | C6H10O5 | CID 57466796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
